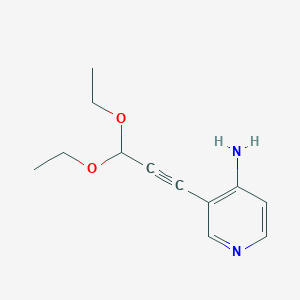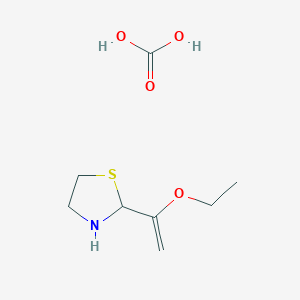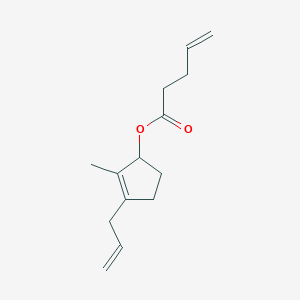![molecular formula C16H13NO6 B12587856 3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic Acid CAS No. 649773-97-7](/img/structure/B12587856.png)
3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic acid is an organic compound with the molecular formula C16H13NO6 It is characterized by the presence of a benzoic acid moiety linked to a carboxyphenoxy group through an acetylamino linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic acid typically involves the following steps:
Formation of the Carboxyphenoxy Intermediate: The initial step involves the synthesis of 4-carboxyphenoxyacetic acid. This can be achieved through the reaction of 4-hydroxybenzoic acid with chloroacetic acid under basic conditions.
Acetylation: The carboxyphenoxyacetic acid is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The final step involves the reaction of the acetylated intermediate with 3-aminobenzoic acid to form the desired product. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or ethers.
科学的研究の応用
3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-aminobenzoic acid: Known for its use in the synthesis of folic acid and its derivatives.
4,4’-oxydibenzoic acid: Utilized in the synthesis of polymers and other industrial applications.
Para-aminobenzoic acid (PABA): Commonly used in sunscreen formulations and as a precursor in the synthesis of various pharmaceuticals.
Uniqueness
3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
649773-97-7 |
|---|---|
分子式 |
C16H13NO6 |
分子量 |
315.28 g/mol |
IUPAC名 |
3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H13NO6/c18-14(17-12-3-1-2-11(8-12)16(21)22)9-23-13-6-4-10(5-7-13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)(H,21,22) |
InChIキー |
RXYJTWHREZOLCZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12587774.png)
![2-Thiophenesulfonamide, 5-chloro-N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12587789.png)

![({2-[(2,2-Dichlorocyclopropyl)oxy]ethyl}sulfanyl)benzene](/img/structure/B12587810.png)
![N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B12587812.png)
![6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587818.png)
![1-Azabicyclo[2.2.1]heptane, 2-(5-isoxazolylethynyl)-](/img/structure/B12587821.png)


![L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]-](/img/structure/B12587835.png)
![1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)-](/img/structure/B12587845.png)
![1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]-](/img/structure/B12587846.png)
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol](/img/structure/B12587850.png)

